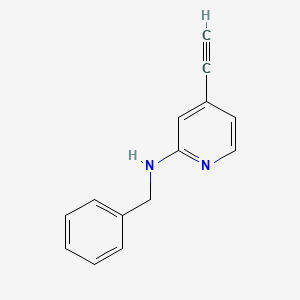

N-benzyl-4-ethynylpyridin-2-amine

Description

N-benzyl-4-ethynylpyridin-2-amine (CAS 1369594-50-2) is a pyridine derivative featuring a benzylamine substituent at position 2 and an ethynyl group (C≡CH) at position 4 of the pyridine ring . The ethynyl moiety introduces significant electronic effects due to its triple bond, which enhances electron-withdrawing characteristics and rigidity.

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-benzyl-4-ethynylpyridin-2-amine |

InChI |

InChI=1S/C14H12N2/c1-2-12-8-9-15-14(10-12)16-11-13-6-4-3-5-7-13/h1,3-10H,11H2,(H,15,16) |

InChI Key |

KODFTFATMSBSDL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethynylpyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethynylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Ethyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-ethynylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-ethynylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-4-ethynylpyridin-2-amine with structurally related compounds, focusing on substituent effects and core structural variations.

N-Benzyl-4-methylpyridin-2-amine (CAS 13021-71-1)

- Structural Features : Replaces the ethynyl group with a methyl (CH₃) substituent at position 4 .

- Implications: Reduced conjugation and rigidity compared to the ethynyl analog, which may affect solubility and interactions in biological systems.

4-Ethenylpyridin-2-amine (CAS 681821-45-4)

- Structural Features : Contains an ethenyl (CH₂=CH) group at position 4 instead of ethynyl .

- Electronic Effects : The ethenyl group is less electron-withdrawing than ethynyl, leading to intermediate electronic properties.

- Implications : The double bond allows conjugation but lacks the steric and electronic rigidity of the triple bond. This difference could influence reactivity in cross-coupling reactions or binding interactions .

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)

- Structural Features : Pyrimidine core with a nitro group and aromatic substituents .

- Core Heterocycle : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen).

- Nitro groups enhance electrophilicity, which may confer distinct reactivity or bioactivity compared to the pyridine-based compound .

Pyridine vs. Pyrimidine Derivatives

- Electronic Environment : Pyridine derivatives (e.g., this compound) have a single nitrogen atom, while pyrimidines (e.g., compounds in ) feature two nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

- Pharmacological Potential: Pyrimidines are common in kinase inhibitors due to their ability to mimic purine bases, whereas pyridines are often used in ligands targeting neurotransmitter receptors.

Structural and Electronic Comparison Table

Research Implications and Limitations

- Synthetic Utility: The ethynyl group in this compound may facilitate click chemistry or Sonogashira coupling, unlike methyl or ethenyl analogs .

- Data Gaps : Experimental comparisons of solubility, stability, and bioactivity are absent in available literature, necessitating further study.

- Theoretical Insights : Substituent electronic profiles (e.g., ethynyl vs. methyl) can be modeled computationally to predict reactivity and binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.